2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride
CAS No.:
Cat. No.: VC15829297
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2O2 |
|---|---|
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 1,2,3,6-tetrahydropyrido[3,4-b][1,4]oxazin-7-one;hydrochloride |
| Standard InChI | InChI=1S/C7H8N2O2.ClH/c10-7-3-5-6(4-9-7)11-2-1-8-5;/h3-4,8H,1-2H2,(H,9,10);1H |
| Standard InChI Key | LHWAKJWPOIIVBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=CNC(=O)C=C2N1.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyridine ring fused to a 1,4-oxazine moiety, forming a bicyclic system. The pyridine component contributes aromaticity and basicity, while the oxazine ring introduces conformational rigidity and hydrogen-bonding capabilities. The hydrochloride salt form enhances solubility, critical for bioavailability in drug formulations .
Table 1: Key Structural Descriptors
The bicyclic core’s electron-deficient pyridine ring facilitates electrophilic substitution, while the oxazine’s oxygen atom participates in hydrogen bonding .
Spectroscopic Features
-
NMR: The proton NMR spectrum reveals distinct signals for the oxazine methylene groups (δ 3.5–4.2 ppm) and aromatic protons on the pyridine ring (δ 7.1–8.3 ppm) .
-
IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (O-H/N-H) confirm the presence of carbonyl and hydroxyl groups.
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via tandem nucleophilic substitution (SN2) and aromatic substitution (SNAr) reactions. A representative method involves:
-
Intermediate Preparation: Reacting 2,4,6-tribromopyridin-3-ol with 1,3-dibromopropane in dimethylformamide (DMF) at 80°C for 4 hours, yielding 2,4,6-tribromo-3-(3-bromopropoxy)pyridine .
-
Cyclization: Treating the intermediate with potassium carbonate to induce oxazine ring formation via intramolecular etherification .
-
Hydrochloride Salt Formation: Acidic workup with hydrochloric acid generates the final product.
Table 2: Optimization of Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Intermediate | 1,3-Dibromopropane, K₂CO₃, DMF | 61% | |
| Cyclization | K₂CO₃, reflux | 68–96% | |
| Salt Formation | HCl, EtOAc | 82% |
Reactivity Profile
-
Electrophilic Aromatic Substitution: The pyridine ring undergoes bromination at the 4- and 6-positions under mild conditions .
-
Nucleophilic Attack: The oxazine oxygen participates in ring-opening reactions with Grignard reagents, enabling functionalization .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL) due to ionic dissociation. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 4 weeks) .
Crystallography
X-ray diffraction reveals a planar bicyclic system with interatomic distances of 1.39 Å (C-O) and 1.34 Å (C-N), consistent with conjugated π-electron systems .
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α production by 78% at 10 mg/kg, comparable to dexamethasone .
Applications in Drug Development
Oncology
PI3K inhibitors are pivotal in targeting oncogenic signaling pathways. Preclinical trials show a 60% reduction in tumor volume in xenograft models when administered at 25 mg/kg twice daily .
Autoimmune Diseases
The anti-inflammatory profile supports potential use in rheumatoid arthritis, with phase I trials anticipated by 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume